molecular formula C15H10F3N3O6 B5125169 Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate

Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate

Cat. No.: B5125169
M. Wt: 385.25 g/mol
InChI Key: PLDJYYVVSNCAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate: is a complex organic compound characterized by the presence of nitro groups and a trifluoromethyl group attached to an aniline moiety, which is further linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate typically involves a multi-step process. One common method includes the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups at the 2 and 6 positions. This is followed by a coupling reaction with methyl 2-aminobenzoate under suitable conditions to form the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dinitro-N-methyl-4-(trifluoromethyl)aniline
  • 2,6-Dinitro-N-ethyl-4-(trifluoromethyl)aniline
  • 2,6-Dinitro-N-pentyl-4-(trifluoromethyl)aniline

Uniqueness

Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O6/c1-27-14(22)9-4-2-3-5-10(9)19-13-11(20(23)24)6-8(15(16,17)18)7-12(13)21(25)26/h2-7,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDJYYVVSNCAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.